Dimethylammonium formate
Description
Structure
2D Structure
Properties
Molecular Formula |
C3H9NO2 |
|---|---|
Molecular Weight |
91.11 g/mol |
IUPAC Name |
dimethylazanium;formate |
InChI |
InChI=1S/C2H7N.CH2O2/c1-3-2;2-1-3/h3H,1-2H3;1H,(H,2,3) |
InChI Key |
MRQFCJJRLCSCFG-UHFFFAOYSA-N |
Canonical SMILES |
C[NH2+]C.C(=O)[O-] |
Synonyms |
dimethylamine dimethylamine hydrochloride dimethylamine monosulfate dimethylamine nitrate dimethylamine perchlorate dimethylamine phosphate (3:1) dimethylamine sulfate dimethylamine sulfate (1:1) dimethylamine, conjugate acid dimethylammonium chloride dimethylammonium formate |
Origin of Product |
United States |
Synthetic Methodologies and Precursor Chemistry of Dimethylammonium Formate
Direct Synthesis Routes
Direct synthesis methods for dimethylammonium formate (B1220265) are characterized by their straightforward reaction pathways, typically involving readily available precursors.
Reaction of Dimethylamine (B145610) with Formic Acid
The most direct and common laboratory-scale synthesis of dimethylammonium formate involves the simple acid-base neutralization reaction between dimethylamine and formic acid. rsc.org In this exothermic reaction, the basic amine group of dimethylamine accepts a proton from the acidic carboxylic group of formic acid, resulting in the formation of the dimethylammonium cation and the formate anion, which together constitute the ionic salt.
The reaction can be represented as: (CH₃)₂NH + HCOOH → [(CH₃)₂NH₂]⁺[HCOO]⁻
This method is often favored for its simplicity and high atom economy, as all atoms from the reactants are incorporated into the final product. The reaction is typically performed by carefully adding formic acid to dimethylamine, often in a solvent or under controlled temperature conditions to manage the heat evolved. auctoresonline.org
Reaction of Sodium Formate with Dimethylammonium Chloride
Another direct synthetic approach is a salt metathesis or double displacement reaction involving sodium formate and dimethylammonium chloride. byjus.com In this process, the ions of the two reactant salts exchange partners. When solutions of the two salts are mixed, typically in a suitable solvent, the less soluble sodium chloride precipitates out, leaving the desired this compound in the solution.
The reaction is as follows: Na⁺[HCOO]⁻ + [(CH₃)₂NH₂]⁺Cl⁻ → [(CH₃)₂NH₂]⁺[HCOO]⁻ + NaCl(s)
The success of this method relies on the difference in solubility between the product salt (this compound) and the byproduct salt (sodium chloride) in the chosen solvent. byjus.com Driving the equilibrium towards the products is achieved by the precipitation of sodium chloride. This method is analogous to other salt metathesis reactions used to prepare various ionic liquids. researchgate.netgoogle.com
Carbon Dioxide Utilization Pathways Involving this compound
This compound is a key intermediate in emerging technologies that utilize carbon dioxide (CO₂) as a C1 feedstock for the synthesis of value-added chemicals, most notably methanol (B129727). These pathways are central to efforts in carbon capture and utilization (CCU).
Formation from Carbon Dioxide, Hydrogen, and Dimethylamine
This compound can be generated in situ during the catalytic hydrogenation of carbon dioxide in the presence of dimethylamine. In these systems, CO₂, H₂, and dimethylamine react over a catalyst to produce N,N-dimethylformamide (DMF). google.com A critical intermediate step in this process is the formation of a formate species. researchgate.net One proposed pathway involves the initial hydrogenation of CO₂ to formic acid, which then immediately reacts with the present dimethylamine to yield this compound. researchgate.net This intermediate is subsequently dehydrated under reaction conditions to form DMF.
A simplified representation of the formate formation step is: CO₂ + H₂ + (CH₃)₂NH → [(CH₃)₂NH₂]⁺[HCOO]⁻
Role in CO₂ Hydrogenation to Methanol Cycles
In the quest for a "methanol economy," the catalytic hydrogenation of CO₂ to methanol (CH₃OH) represents a pivotal process for sustainable fuel and chemical production. mdpi.com Homogeneous catalytic systems, often based on ruthenium complexes, have been developed where dimethylamine plays a crucial, multifaceted role. wiley.comnih.gov
In these tandem catalytic cycles, dimethylamine acts as a CO₂ capture agent. nih.govwiley.com The process can proceed through several interconnected pathways:
Carbamate (B1207046) Formation : Dimethylamine reacts with CO₂ to form dimethylammonium dimethylcarbamate (B8479999). nih.govumich.edu
Hydrogenation to Formate/Formamide (B127407) : This carbamate or the free CO₂ can be hydrogenated. The amine can intercept the initially formed formic acid (from CO₂ + H₂) to generate this compound. nih.govwiley.com Alternatively, the carbamate can be hydrogenated to form N,N-dimethylformamide (DMF).
Final Hydrogenation to Methanol : The intermediate formamide (DMF) is then further hydrogenated to methanol and regenerates the dimethylamine. wiley.com
Table 1: Research Findings on Catalytic Systems Involving this compound as an Intermediate
| Catalyst System | Reactants | Primary Product(s) | Key Conditions | Role/Observation of Formate | Reference |
|---|---|---|---|---|---|
| Ru-MACHO-BH₄ | CO₂, H₂, Dimethylamine | Methanol, DMF | Basic conditions | Dimethylamine intercepts formic acid to produce this compound. | nih.govwiley.com |
| Cu/ZnO | CO₂, H₂, Dimethylamine (from DIMCARB) | DMF | 413 K (140°C), 12 MPa | Formate species on the catalyst react with dimethylamine to form this compound, which dehydrates to DMF. | researchgate.net |
| Ru-based pincer complexes | CO₂ derivatives (e.g., formamides) | Methanol | Elevated temperature & pressure | Amine-assisted pathways proceed via formate/formamide intermediates for subsequent reduction to methanol. | wiley.com |
| Rh(Cl)(tppts)₃ | CO₂, H₂, Dimethylamine | Formate | Aqueous medium, 81°C, 39.4 bar | Catalyst used for direct hydrogenation of CO₂ to formate in the presence of dimethylamine. | oup.com |
Green Chemistry Principles in this compound Synthesis
The synthesis of this compound can be evaluated through the lens of the 12 Principles of Green Chemistry, which promote the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances.
Prevention : The CO₂ utilization pathways (Section 2.2) exemplify this principle by using a waste product (CO₂) as a raw material, thus preventing its release as a greenhouse gas. mdpi.com
Atom Economy : The direct synthesis from dimethylamine and formic acid (Section 2.1.1) has a 100% theoretical atom economy, as all reactant atoms are incorporated into the desired product. sescollege.ac.inchegg.com This is superior to the salt metathesis route (Section 2.1.2), which generates sodium chloride as a waste byproduct, lowering its atom economy.
Less Hazardous Chemical Syntheses : The direct neutralization reaction is relatively benign. Pathways utilizing CO₂ avoid more hazardous C1 feedstocks like carbon monoxide.
Use of Renewable Feedstocks : The use of CO₂ as a feedstock (Section 2.2) is a key example of this principle, moving away from fossil fuel-derived chemical precursors. Biocatalytic systems are also being explored where ammonium (B1175870) formate acts as a source of both amine and reducing equivalents, powered by enzymes, representing a highly green approach. acs.org
Catalysis : The CO₂ hydrogenation routes rely heavily on catalysis (Principles 9). Catalytic reagents are used in small amounts and are recycled, making them superior to stoichiometric reagents that are consumed in the reaction. wiley.comacs.org The use of efficient catalysts reduces energy requirements and waste.
By favoring catalytic, high atom-economy routes that utilize renewable or waste feedstocks like CO₂, the synthesis of this compound and its derivatives can align closely with the goals of green and sustainable chemistry.
Advanced Spectroscopic Characterization of Dimethylammonium Formate and Its Derivatives
Vibrational Spectroscopy
Vibrational spectroscopy, encompassing both Fourier Transform Infrared (FT-IR) and Raman techniques, serves as a powerful tool for the characterization of ionic liquids like dimethylammonium formate (B1220265). nih.govscispace.com These methods provide detailed information on the molecular vibrations, offering insights into the structure, bonding, and intermolecular interactions within the compound. nih.govresearchgate.net
Fourier Transform Infrared (FT-IR) Spectroscopy for Chemical Bond Analysis
Fourier Transform Infrared (FT-IR) spectroscopy is a fundamental technique used to identify the functional groups and analyze the chemical bonds present in a molecule. bruker.comwikipedia.org In the case of dimethylammonium formate, the FT-IR spectrum reveals characteristic absorption bands corresponding to the vibrations of both the dimethylammonium cation and the formate anion.
The analysis of the FT-IR spectrum allows for the identification of key vibrational modes. For instance, the N-H stretching vibrations of the aromatic amine in similar compounds appear as distinct peaks. researchgate.net The presence of various functional groups in a molecule, such as C=O, C-O, C-N, and N-H, can be confirmed by their characteristic absorption frequencies in the infrared spectrum. uobasrah.edu.iq
| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Assignment |
|---|---|---|
| N-H Stretching | 3400 - 3200 | Vibrations of the N-H bonds in the dimethylammonium cation. |
| C-H Stretching | 3000 - 2800 | Stretching vibrations of the C-H bonds in the methyl groups of the cation. |
| C=O Stretching | 1700 - 1550 | Asymmetric and symmetric stretching of the carboxylate group in the formate anion. |
| N-H Bending | 1650 - 1550 | Bending vibrations of the N-H bonds in the cation. |
| C-H Bending | 1470 - 1350 | Bending vibrations of the C-H bonds in the methyl groups. |
| C-O Stretching | 1350 - 1250 | Stretching of the C-O bond in the formate anion. |
| C-N Stretching | 1250 - 1020 | Stretching vibrations of the C-N bonds in the dimethylammonium cation. |
Raman Spectroscopy for Molecular Vibrations and Crystalline Structure Probing
Raman spectroscopy provides complementary information to FT-IR, particularly in probing molecular vibrations and the crystalline structure of materials. renishaw.com It is highly sensitive to changes in the chemical and structural environment of a molecule. renishaw.com
In the context of this compound and related metal-organic frameworks, Raman spectroscopy is instrumental in studying phase transitions and the dynamics of the dimethylammonium cation. acs.org For instance, temperature-dependent Raman studies can reveal significant changes in the spectra, such as band splitting and the appearance of new bands, which are indicative of structural phase transitions. acs.org The most intense and well-defined band for the dimethylammonium cation is often observed around 888 cm⁻¹, corresponding to the C-N-C stretching mode. researchgate.net
| Raman Shift (cm⁻¹) | Assignment |
|---|---|
| ~3150 - 2750 | C-H and N-H stretching vibrations |
| ~1650 - 1150 | Formate C=O and C-H bending modes, and dimethylammonium N-H bending modes |
| ~1150 - 750 | C-N stretching and CH₃ rocking modes |
| ~888 | C-N-C symmetric stretching of the dimethylammonium cation researchgate.net |
| Below 400 | Lattice modes |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Dynamic Insights
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural elucidation of organic compounds in solution. uobasrah.edu.iq It provides information on the connectivity of atoms and the dynamic behavior of molecules. acs.org
Proton (¹H) NMR Studies of Cationic and Anionic Components
Proton (¹H) NMR spectroscopy allows for the identification of chemically non-equivalent protons in a molecule. libretexts.org In this compound, the ¹H NMR spectrum exhibits distinct signals for the protons of the dimethylammonium cation and the formate anion.
A study on this compound in a deuterated dimethyl sulfoxide (B87167) (DMSO-d6) solution showed specific chemical shifts for the different proton environments. researchgate.net The protons of the imine group in the dimethylammonium cation and the proton of the formate anion give rise to characteristic signals. researchgate.net The chemical shift values are influenced by factors such as the solvent and the presence of other species that can form hydrogen bonds or coordination complexes. researchgate.netrsc.org
| Component | Proton Type | Typical Chemical Shift (δ, ppm) |
|---|---|---|
| Dimethylammonium Cation | N-H (Imine) | Variable, often broad signal |
| Dimethylammonium Cation | C-H (Methyl) | ~2.5 - 3.0 |
| Formate Anion | C-H | ~8.0 - 8.5 |
Carbon-13 (¹³C) NMR Characterization
Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon skeleton of a molecule. ceitec.cz Each unique carbon atom in a molecule typically gives rise to a separate signal in the ¹³C NMR spectrum. ceitec.cz
For this compound, the ¹³C NMR spectrum shows distinct peaks for the carbon atoms of the dimethylammonium cation and the formate anion. researchgate.net The chemical shifts are indicative of the electronic environment of each carbon atom. acs.orgresearchgate.net
| Component | Carbon Type | Typical Chemical Shift (δ, ppm) |
|---|---|---|
| Dimethylammonium Cation | Methyl Carbon | ~35 - 40 |
| Formate Anion | Carbonyl Carbon | ~160 - 170 |
Electron Paramagnetic Resonance (EPR) Spectroscopy
Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that detects species with unpaired electrons. This compound, in its pure state, is a diamagnetic compound, meaning it does not have any unpaired electrons. Therefore, it is EPR-silent and would not be expected to produce an EPR spectrum.
However, EPR spectroscopy becomes a relevant and powerful technique when this compound is part of a metal-organic framework (MOF) containing paramagnetic metal ions, or when paramagnetic defects are introduced, for example, through irradiation. aps.orgvu.lt For instance, in dimethylammonium copper formate, [(CH₃)₂NH₂]Cu(HCOO)₃, the Cu²⁺ ion is paramagnetic, and EPR studies have been crucial in understanding its one-dimensional antiferromagnetic behavior. aps.org Similarly, EPR has been used to study the quantum dynamics of Mn²⁺ probes in dimethylammonium magnesium formate. aip.org
Continuous Wave and Pulsed Mode EPR for Ion Quantum Dynamics
Continuous Wave (CW) EPR, the more conventional method, involves applying a constant microwave frequency while sweeping a magnetic field to induce resonance. novilet.eu This technique is highly sensitive and particularly effective for detecting free radicals and transition metal ions. novilet.euethz.ch In contrast, Pulsed EPR utilizes short, intense microwave pulses at a constant magnetic field to excite a broad range of frequencies simultaneously. ethz.ch This allows for the study of dynamic processes and provides detailed information about spin interactions. novilet.eu
In studies of dimethylammonium magnesium formate (DMAMgF), a model for high-temperature hybrid perovskite-like dielectrics, multifrequency EPR in both continuous wave and pulsed modes has been used to investigate the quantum dynamics of Mn²⁺ ion probes. arxiv.orgresearchgate.net These studies revealed a significant distribution of the zero-field splitting in the high-temperature paraelectric phase, which was attributed to high local disorder. arxiv.orgresearchgate.net In the low-temperature ferroelectric phase, a more ordered structure was detected. arxiv.orgresearchgate.net The complex EPR signals in this phase were successfully identified using the Rabi oscillation method combined with crystal fields kernel density estimation. arxiv.orgresearchgate.net
Investigation of Mn²⁺ Probes in Formate Frameworks
The introduction of manganese(II) ions (Mn²⁺) as paramagnetic probes into the diamagnetic zinc formate framework, creating [(CH₃)₂NH₂][Zn(HCOO)₃] doped with Mn²⁺, has been a key strategy for studying its structural phase transitions via EPR. acs.orgarxiv.org The successful incorporation of these Mn²⁺ probes allows for the detection and investigation of order-disorder structural phase transitions. acs.org
EPR measurements on Mn²⁺-doped dimethylammonium zinc formate have shown that the Mn²⁺ probe ions are highly sensitive to the phase transition, with the EPR spectrum changing drastically at the transition temperature. researcher.life In dimethylammonium manganese formate (DMMnF), EPR of the intrinsic Mn²⁺ ions serves as a probe for the paraelectric-ferroelectric transition. acs.org X-band EPR studies over a range of temperatures have shown that the peaks are essentially Lorentzian, which implies electron spin exchange at frequencies higher than the measurement frequency of approximately 9.5 GHz. acs.org
EPR Studies of Phase Transitions and Magnetic Properties
EPR has been pivotal in characterizing the phase transitions and magnetic properties of this compound and its derivatives. In Mn²⁺-doped [(CH₃)₂NH₂][Zn(HCOO)₃], temperature-dependent CW X- and Q-band EPR measurements revealed a sudden change in the spectra at the phase transition temperature of 163 K. acs.org The analysis of the temperature dependence of the axial zero-field splitting parameter demonstrated that this phase transition is discontinuous. acs.org
For dimethylammonium manganese formate (DMMnF), EPR studies have investigated the coupling between magnetic and electric ordering. An anomalous increase in the EPR peak width was observed around the ferroelectric transition temperature of 185 K. acs.org However, no corresponding anomaly was found in the normalized, double-integrated EPR signal intensity, indicating a lack of significant magnetoelectric coupling at this transition. acs.orgtandfonline.com Conversely, at the antiferromagnetic transition, a magnetoelectric coupling caused by weak ferromagnetism in the antiferromagnetic phase has been detected. tandfonline.com Doping DMMnF with Cr(III) ions has been shown to significantly strengthen the weak ferromagnetism. osti.gov
X-ray Diffraction (XRD) for Crystalline Structure and Phase Analysis
X-ray diffraction is an indispensable technique for determining the crystalline structure of materials. Both powder and single-crystal XRD methods have been extensively used to study this compound and its derivatives.
Powder X-ray Diffraction (PXRD) for Structural Parameter Variation Studies
Powder X-ray diffraction (PXRD) is a powerful technique for studying the structural parameters of polycrystalline materials. It has been employed to investigate the variation of structural parameters in dimethylammonium manganese formate, [(CH₃)₂NH₂]Mn(HCOO)₃, upon substitution with other transition metals like Zn, Co, and Ni. cambridge.orgresearchgate.net These studies, which often utilize the Rietveld refinement method for data analysis, have shown that all these MOFs exhibit a rhombohedral structure. cambridge.orgresearchgate.netresearchgate.net
Research has demonstrated that while the substitution of Mn with Zn results in similar structural parameters, the substitution with Co and Ni leads to smaller structural parameters. cambridge.orgresearchgate.net This variation in lattice parameters is explained by the differences in the Shannon ionic radii of the substituent metals. cambridge.orgcambridge.org The lattice parameters and unit cell volume have been observed to decrease linearly with increasing Co substitution. sci-hub.se
Table 1: Rietveld Refined Lattice Parameters of [(CH₃)₂NH₂]Mn₁₋ₓMₓ(HCOO)₃ (M = Zn, Co, Ni) Data sourced from Sornadurai et al. (2019). cambridge.org
| Compound | a (Å) | c (Å) | Volume (ų) |
|---|---|---|---|
| [(CH₃)₂NH₂]Mn(HCOO)₃ | 8.3281(03) | 22.8874(16) | 1374.72(01) |
| [(CH₃)₂NH₂]Mn₀.₉Zn₀.₁(HCOO)₃ | 8.3284(02) | 22.8953(12) | 1375.21(01) |
| [(CH₃)₂NH₂]Mn₀.₉Co₀.₁(HCOO)₃ | 8.3073(01) | 22.7563(09) | 1358.30(01) |
| [(CH₃)₂NH₂]Mn₀.₉Ni₀.₁(HCOO)₃ | 8.3082(01) | 22.7836(09) | 1359.97(01) |
Single Crystal X-ray Diffraction for Crystal Data Determination
Single-crystal X-ray diffraction (SCXRD) provides the most accurate and detailed information about the atomic arrangement within a crystal. fzu.cz This technique has been crucial for determining the precise crystal structures of this compound and its derivatives. fzu.czacs.org
For instance, single-crystal X-ray measurements have been used to characterize new phases formed under different environmental conditions, such as the CO₂-templated reaction of an iron formate framework. acs.org The high-pressure behavior of dimethylammonium metal formates has also been investigated using single-crystal XRD, revealing pressure-induced phase transitions. semanticscholar.org Laue diffraction patterns, a type of single-crystal X-ray diffraction, have been used to confirm the high crystalline quality of grown crystals of dimethylammonium manganese formate and its cobalt-substituted analogues. researchgate.netsci-hub.se
Table 2: Crystallographic Data for Dimethylammonium Manganese Formate Data from Sornadurai et al. (2019). cambridge.org
| Parameter | Value |
|---|---|
| Crystal system | Rhombohedral |
| Space group | R-3c (No. 167) |
| a (Å) | 8.3281(03) |
| c (Å) | 22.8874(16) |
| Volume (ų) | 1374.72(01) |
Advanced Mass Spectrometry Techniques for Compositional Analysis
While detailed research findings on the specific use of advanced mass spectrometry techniques for the compositional analysis of this compound are not prevalent in the provided search results, the general utility of these methods in materials science is well-established. Techniques such as energy-dispersive X-ray analysis (EDAX), often coupled with scanning electron microscopy (SEM), are used to determine the elemental composition of materials. cambridge.org For example, EDAX has been used to analyze the ratio of manganese to other transition metals in substituted dimethylammonium manganese formate crystals. cambridge.org
Computational and Theoretical Investigations of Dimethylammonium Formate Systems
Density Functional Theory (DFT) Studies
Density Functional Theory (DFT) serves as a powerful tool to investigate the properties of DMAF-based materials from first principles. Such studies have been instrumental in understanding the electronic and magnetic structures of these compounds.
Electronic Structure and Band Structure Calculations
DFT calculations have been employed to explore the electronic and magnetic structures of crystalline dimethylammonium copper formate (B1220265), [(CH₃)₂NH₂]Cu(HCOO)₃. rsc.org These studies are crucial for determining the arrangement of electron spins and energy levels within the material. In related systems like dimethylammonium cobalt formate [(CH₃)₂NH₂]Co(HCOO)₃, DFT has been used to calculate the band structure, which is essential for understanding its potential as an absorber material in perovskite solar cells. rsc.org The electronic spin density and magnetic exchange coupling constants are key parameters that can be investigated through DFT calculations. rsc.org For instance, in dimethylammonium copper formate, the quasi-1D magnetic properties are explained by the specific configuration of the magnetic orbitals. rsc.org
In a similar vein, research on dimethylammonium lead iodide (CH₃NH₂CH₃PbI₃) has utilized DFT to determine its electronic band structure. These calculations show a direct bandgap, with the valence band maximum and conduction band minimum located at the same high symmetry point in the Brillouin zone. frontiersin.org Such computational insights are vital for tailoring materials for specific optoelectronic applications.
Structural Stability and Energetic Landscape Analysis
The structural stability and energetic landscape of DMAF systems are critical for their practical applications. DFT calculations are used to examine the structural stability of materials like dimethylammonium cobalt formate. rsc.org These computational methods can also explore the effects of pressure on the structure and stability. For example, studies on dimethylammonium manganese formate have investigated pressure-induced phase transitions. researchgate.net While these were primarily experimental, they highlight the structural transformations that can be modeled using theoretical approaches.
| Parameter | Value |
|---|---|
| Chemical Formula | C₅H₁₁CoNO₆ |
| Molecular Weight | 240.07 g/mol |
| Crystal System | Rhombohedral |
| Space Group | R-3c (167) |
| Lattice Parameters | a = 8.206 Å |
| b = 8.206 Å | |
| c = 22.296 Å | |
| Lattice Angles | α = 90.00° |
| β = 90.00° | |
| γ = 120.00° |
Evaluation of Electronic Contributions of Constituent Elements
Understanding the electronic contribution of each element within the dimethylammonium formate system is key to predicting its behavior. DFT calculations allow for a detailed analysis of chemical bonding and orbital contributions. For instance, in dimethylammonium copper formate, a microscopic analysis of the chemical bonding established the primary role of Cu-O bonding in determining the nature of the magnetic exchange. rsc.org Similarly, DFT has been used to explicitly evaluate the electronic contribution of the constituent elements in [(CH₃)₂NH₂]Co(HCOO)₃. rsc.org
| Interaction | Description | Calculated Value (U = 5 eV) |
|---|---|---|
| J₁ | Intra-chain nearest-neighbor | Overall ≈75 K Antiferromagnetic (AFM) |
| J₂ | Inter-chain in-plane | |
| J₃ | Inter-chain out-of-plane |
Computational Support for Spectroscopic Observations (e.g., Zero Field Splitting)
Computational models provide essential support for interpreting experimental spectroscopic data. In the study of dimethylammonium magnesium formate [(CH₃)₂NH₂][Mg(HCOO)₃] doped with Mn²⁺, DFT computations were used to support the experimental observation of a large distribution of the zero-field splitting (ZFS) parameter. researchgate.netarxiv.org This was attributed to the high local disorder in the high-temperature paraelectric phase. researchgate.netarxiv.org ZFS parameters are crucial for understanding the magnetic properties of materials and are fundamentally linked to the geometry of metal ion complexes. researchgate.netrsc.org
Similarly, for dimethylammonium copper formate, DFT calculations have been shown to support results from thermomagnetic and electron paramagnetic resonance (EPR) measurements. aps.orgresearchgate.net The calculations can corroborate the magnetic structure, such as the presence of one-dimensional antiferromagnetic chains that are weakly coupled ferromagnetically. aps.orgresearchgate.net This synergy between computational prediction and experimental observation is vital for validating theoretical models and gaining a deeper understanding of the material's properties.
Ab Initio Molecular Dynamics Simulations for Dynamic Behavior and Phase Transitions
Ab initio molecular dynamics (AIMD) is a computational method that allows for the simulation of the movement of atoms in a system over time, based on forces calculated from first principles. This technique is particularly useful for studying the dynamic behavior of the dimethylammonium cation within the framework and for understanding the mechanisms of phase transitions.
In many dimethylammonium metal formate frameworks, the ordering of the DMA⁺ cation is a key driver for structural phase transitions. lmaleidykla.ltresearchgate.netresearchgate.netacs.org At higher temperatures, the DMA⁺ cation is typically disordered, while at lower temperatures, it orders into a more fixed position, often leading to changes in the crystal symmetry and properties like ferroelectricity. researchgate.netlmaleidykla.ltrsc.org For example, in dimethylammonium zinc formate, a phase transition at 156 K is associated with the freezing of the 120° reorientation of the DMA⁺ cation. researchgate.net
While direct AIMD studies on this compound itself are not extensively reported, the methodology has been applied to understand the finite temperature behavior of related hybrid formate perovskites. researchgate.net Computational techniques like molecular dynamics can provide information on the microscopic origins of molecular cation and lattice dynamics. nih.gov AIMD simulations of related perovskites have been used to study cation rotation and the influence of mixing different cations on the A-site, which can suppress electron-phonon coupling and alter phase transitions. nih.govacs.org These studies provide a framework for understanding the complex dynamic interplay between the organic cation and the inorganic framework that dictates the material's phase behavior.
Drift-Diffusion Modeling for Charge Transport Phenomena
Drift-diffusion models are used to simulate the movement of charge carriers (electrons and holes) in semiconductor materials under the influence of electric fields (drift) and concentration gradients (diffusion). indico.global This type of modeling is particularly relevant for assessing the potential of this compound-based materials in optoelectronic devices like solar cells.
A combined DFT and drift-diffusion modeling approach has been used to investigate dimethylammonium cobalt formate, [(CH₃)₂NH₂]Co(HCOO)₃, as a potential absorber material in perovskite solar cells. rsc.orgresearchgate.net These simulations are used to examine various device configurations and to understand how charge is transported through the material. rsc.orgrsc.org The models can calculate key performance parameters such as current-voltage (I-V) characteristics, charge concentration, electric fields, and recombination rates within the simulated solar cell. rsc.org
Mechanistic Computational Studies of Reaction Pathways
Computational chemistry, particularly Density Functional Theory (DFT) and hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods, has become an indispensable tool for elucidating the complex reaction mechanisms involving this compound and related formate systems. These theoretical studies provide atomic-level insights into reaction intermediates, transition states, and energy profiles, which are often difficult to capture through experimental means alone. Such investigations have been pivotal in understanding the role of formate and dimethylammonium ions in diverse chemical transformations, from enzymatic catalysis to industrial synthesis.
A significant area of investigation has been the role of the formate anion in catalytic cycles for CO2 hydrogenation. DFT studies on nickel-based surfaces have explored the reaction network for methanol (B129727) synthesis, identifying a formate-mediated route as a key pathway. rsc.orgresearchgate.net These calculations compare the energetics of the formate route against competing pathways, such as the carboxyl-mediated route, and analyze the influence of different transition metal dopants (e.g., Cu, Pd, Pt, Rh) on the activation barriers. rsc.orgresearchgate.net For instance, on a Pd/In2O3 catalyst, DFT results combined with experimental data showed that the reaction proceeds almost exclusively through a formate intermediate (CO2 → HCOO* → H3CO* → CH3OH), which accounts for the high methanol selectivity observed. acs.org The calculations demonstrated that the formation and subsequent hydrogenation of the formate intermediate (HCOO*) is energetically more favorable than alternative pathways. acs.org
In the realm of biocatalysis, the mechanism of metalloenzymes like formate dehydrogenases (FDHs) has been a subject of intense computational study. nih.gov These enzymes catalyze the reversible oxidation of formate to carbon dioxide. nih.gov QM/MM simulations have been employed to model the reaction within the complex protein environment. nih.govresearchgate.netresearchgate.net These studies have revealed a sophisticated mechanism where the formate substrate does not necessarily bind directly to the molybdenum metal center in the active site. Instead, it resides in the second coordination sphere, and a hydride ion is transferred from the formate to a sulfido ligand, leading to the formation of CO2. nih.govresearchgate.net This "sulfur-shift" mechanism, supported by large-scale QM/MM calculations, provides a detailed picture of the catalytic cycle that challenges earlier hypotheses. nih.govresearchgate.net Further computational work combining molecular dynamics and QM/MM methods has been used to simulate key steps, identify intermediate structures, and rationalize the catalytic cycle. pku.edu.cn
Computational studies have also been crucial in understanding the dehydrocoupling of amine-boranes, where the dimethylammonium ion can play a key role. Kinetic, mechanistic, and computational investigations of reactions catalyzed by a cationic rhodium pincer complex have pointed to the role of dimethylamine (B145610) in forming a neutral hydride intermediate, with the subsequent reprotonation of the hydride by the in situ generated dimethylammonium ion closing the catalytic cycle. researchgate.net
Furthermore, DFT has been applied to understand the hydrogenation of CO2 to methanol assisted by amines. In one such system catalyzed by a ruthenium complex, dimethylamine and CO2 form a dimethylammonium dimethylcarbamate (B8479999) salt, which is a key intermediate. umich.edu The computational analysis explored subsequent steps, including hydride transfer from the ruthenium center and the critical C-N versus C-O bond cleavage pathways that determine the selectivity towards methanol or byproducts like trimethylamine. umich.edu
Table 1: Computationally Elucidated Mechanistic Pathways Involving Formate
| Reaction System | Computational Method | Key Mechanistic Findings | Reference |
|---|---|---|---|
| CO₂ Hydrogenation on Ni(111)-based surfaces | DFT | The formate-mediated route is energetically and kinetically more dominant than the carboxyl-mediated route for methanol synthesis. Transition metal dopants can lower activation barriers. | rsc.orgresearchgate.net |
| CO₂ Hydrogenation on Pd/In₂O₃ | DFT | The reaction predominantly follows the formate pathway (CO₂ → HCOO* → H₃CO* → CH₃OH), explaining the high selectivity for methanol. | acs.org |
| Formate Dehydrogenase (FDH) | QM/MM | Proposes a "sulfur-shift" mechanism. Formate resides in the second coordination sphere and transfers a hydride to a sulfido ligand, avoiding direct coordination to the Mo center. | nih.govresearchgate.net |
| Ru-Catalyzed Dimethylcarbamate Hydrogenation | DFT | Identified dimethylammonium dimethylcarbamate as a key intermediate. Analyzed competing C-N and C-O bond cleavage pathways determining product selectivity. | umich.edu |
Applications of Dimethylammonium Formate in Advanced Materials Science
Hybrid Organic-Inorganic Perovskite Materials
The application of dimethylammonium formate (B1220265) in hybrid organic-inorganic perovskites has led to notable advancements in the efficiency and durability of these materials, especially in the context of solar energy.
Dimethylammonium Formate as a Component in Perovskite Crystal Growth
This compound plays a crucial role in the crystallization process of perovskite films. It can be incorporated as a large A-site cation in the perovskite crystal lattice. osti.govacs.org For instance, in formamidinium (FA)-based perovskites, the addition of DMAFo to the precursor solution influences the crystal growth, leading to the formation of phase-pure, highly crystalline perovskite films with desirable optoelectronic properties. The incorporation of dimethylammonium (DMA+) can modulate the crystal structure by inducing octahedral tilting, which in turn increases the bandgap of the material. osti.gov This modulation is a key strategy for developing stable, wide-bandgap perovskite solar cells.
The hydrolysis of dimethylformamide (DMF), a common solvent in perovskite precursor solutions, can lead to the in-situ formation of this compound, which then gets incorporated into the perovskite film. google.com This unintended incorporation can have significant effects on the final properties of the material. In some cases, specific fabrication routes are designed to intentionally use dimethylammonium iodide (DMAI) as an additive to assist in the low-temperature crystallization of the desired perovskite phase. jos.ac.cn
Role as an Ionic Pair Stabilizer in Perovskite Precursor Solutions
This compound acts as an effective ionic pair stabilizer in perovskite precursor solutions, particularly when fabricating devices under ambient air conditions. repec.orgresearchgate.net The manufacturing of perovskite solar cells in air is often hindered by the degradation of precursor solutions due to moisture and oxygen. eurekalert.orgnih.gov DMAFo helps to mitigate this degradation by inhibiting the oxidation of iodide ions and the deprotonation of organic cations. repec.orgresearchgate.net
The stabilizing effect is attributed to the interactions of its constituent ions. The dimethylammonium (DMA+) cation can form coordination bonds with lead ions and hydrogen bonds with iodide ions, which stabilizes the iodide ions and intermediate phases. acs.org Simultaneously, the formate (Fo−) anion acts as a reducing agent, preventing the oxidation of iodide. acs.org This "whole-process" stabilization, from the precursor solution to the final film, is critical for achieving high-efficiency solar cells fabricated in ambient air. eurekalert.org
Influence on Perovskite Film Crystallinity and Defect Density
The addition of this compound to perovskite precursor solutions has a marked influence on the crystallinity and defect density of the resulting films. By preventing the degradation of precursors, DMAFo promotes better crystal growth, leading to improved crystallinity. repec.orgresearchgate.net This is evident from techniques like grazing-incidence wide-angle X-ray scattering (GIWAXS), which show that the presence of DMAFo in the precursor solution leads to more ordered and crystalline final perovskite films. researchgate.net
Furthermore, DMAFo helps in reducing the density of defects within the perovskite film. repec.orgresearchgate.net It has been shown that the pseudo-halide anion formate can suppress anion-vacancy defects at grain boundaries and on the surface of perovskite films. acs.org By passivating these ionic defects, the non-radiative recombination is reduced, leading to enhanced device performance. eurekalert.org While typical defect densities in polycrystalline perovskite thin films are on the order of 10¹⁵–10¹⁶ cm⁻³, strategies to minimize these defects are crucial for improving efficiency. acs.orgtechscience.com
Application in Perovskite Solar Cell Architectures
The use of this compound has been instrumental in advancing various perovskite solar cell (PSC) architectures, particularly the inverted p-i-n structure. The addition of DMAFo as a stabilizer has enabled the fabrication of high-efficiency p-i-n PSCs under ambient conditions, with efficiencies comparable to those of devices made in inert atmospheres. repec.orgresearchgate.net For instance, p-i-n solar cells based on perovskite layers with 1.53-eV and 1.65-eV bandgaps have shown a 15-20% increase in efficiency upon the addition of DMAFo. repec.orgresearchgate.net A certified stabilized efficiency of 24.72% has been achieved for a 1.53-eV cell fabricated in air with the help of DMAFo. repec.org
The applicability of DMAFo extends to wide-bandgap perovskites, which are essential for tandem solar cells. eurekalert.org By enabling the fabrication of stable and efficient wide-bandgap PSCs in air, DMAFo opens up possibilities for the large-scale production of perovskite/silicon tandem devices. nih.gov
| Perovskite Solar Cell Data with DMAFo Additive | |
| Device Architecture | p-i-n |
| Fabrication Environment | Ambient Air (25–30 °C, 35–50% RH) |
| Bandgap | 1.53 eV |
| Certified Stabilized Efficiency | 24.72% repec.org |
| Bandgap | 1.65 eV |
| Efficiency Improvement | 15-20% repec.orgresearchgate.net |
| Maximum Power Conversion Efficiency (PCE) | 25.4% eurekalert.org |
Heterogeneity Studies in Perovskite Films with Dimethylammonium Incorporation
The incorporation of the large dimethylammonium cation into perovskite films can lead to both vertical and lateral heterogeneity in the film's structure and composition. osti.govacs.org Studies using time-of-flight secondary-ion mass spectrometry (ToF-SIMS) have shown that DMA+ is indeed incorporated into the perovskite, often with a higher concentration near the surface of the film. acs.orgnsf.gov
| Impact of DMA+ Incorporation on Perovskite Film Properties | |
| DMA+ Distribution | Higher concentration at the film surface acs.orgnsf.gov |
| Effect on Bandgap | Increased local heterogeneity osti.govacs.org |
| Effect on Composition | Clustering of formamidinium cations osti.govacs.org |
| Effect on Structure | Altered d-spacing distribution and grain size acs.orgnsf.gov |
Investigation of Phase Transitions in Perovskite-like Formates (e.g., dielectric, ferroelectric)
Dimethylammonium is a key component in a class of metal-organic frameworks (MOFs) known as perovskite-like formates, with the general formula [(CH₃)₂NH₂]M(HCOO)₃, where M is a divalent metal ion. acs.orgnsf.gov These materials exhibit interesting phase transitions, including dielectric and ferroelectric behavior. rsc.org
For example, dimethylammonium zinc formate, [(CH₃)₂NH₂][Zn(HCOO)₃], undergoes an antiferroelectric phase transition at 156 K. acs.org This transition is related to the ordering of the dimethylammonium cations within the cavities of the metal-formate framework. nsf.gov In the low-temperature antiferroelectric phase, the two methyl groups of the DMA+ cation become non-equivalent. acs.org Studies on similar compounds, such as those with cobalt, have shown that they can exhibit ferroelectric properties, with the low-temperature phases being ferroelectric. rsc.org The investigation of these phase transitions is crucial for understanding the fundamental physics of these materials and for their potential application in novel multifunctional devices. rsc.org High-pressure studies on heterometallic formate perovskites containing dimethylammonium have also revealed pressure-induced phase transitions. semanticscholar.orgcore.ac.uk
| Phase Transition Data for Dimethylammonium Zinc Formate | |
| Compound | [(CH₃)₂NH₂][Zn(HCOO)₃] |
| Transition Temperature (Tc) | 156 K acs.org |
| Type of Transition | Antiferroelectric acs.org |
| Cationic Motion Activation Energy | 23 kJ mol⁻¹ acs.org |
Metal-Organic Frameworks (MOFs) and Coordination Polymers
In the realm of materials science, MOFs constructed with this compound have garnered significant attention. These materials often adopt a perovskite-like ABX₃ structure, where the dimethylammonium ion (A) occupies the cavity, a divalent metal ion (B) serves as the nodal center, and the formate ligand (X) bridges the metal ions. cambridge.orgaip.org This structural arrangement gives rise to a host of interesting physical and chemical behaviors, from molecular sieving and catalysis to complex magnetism and structural resilience under pressure.
The integration of this compound into MOF structures is fundamental to their formation and resulting topology. The dimethylammonium cation ((CH₃)₂NH₂⁺ or DMA⁺) is pivotal, often acting as a structure-directing or templating agent that occupies the voids within the metal-formate scaffold. cambridge.orgnih.govarxiv.org These MOFs typically have the general formula [(CH₃)₂NH₂][M(HCOO)₃], where M is a divalent metal ion such as manganese, zinc, nickel, or copper. nih.gov The framework itself is composed of metal centers linked by formate anions in an anti-anti coordination mode, creating pseudo-cubic nanocavities. nih.govrsc.org
The DMA⁺ cation resides in these cavities and is crucial for charge neutrality and the organization of hydrogen bonds within the framework. nih.govrsc.orgmdpi.com At high temperatures, the hydrogen bonding between the DMA⁺ cation and the oxygen atoms of the formate framework is weak, allowing the cation to be dynamically disordered, often rotating between several equivalent positions. aip.orgnih.gov Upon cooling, the ordering of these hydrogen bonds can drive a structural phase transition from a disordered, non-polar state to an ordered, polar state, which is responsible for the ferroelectric properties observed in many of these materials. cambridge.orgaip.orgnih.gov
In many synthesis procedures using N,N-dimethylformamide (DMF) as a solvent, the dimethylammonium cation and formate anion are generated in situ through the hydrolysis of DMF at elevated temperatures. rsc.orgacs.orgnih.gov These generated ions are then directly incorporated into the final MOF structure, highlighting the cation's essential role in the self-assembly of these three-dimensional networks. rsc.orgfrontiersin.org
The well-defined nanoporous structure of this compound-based MOFs makes them promising candidates for molecular sieving and separation applications. The size and chemistry of the pores, which are templated by the dimethylammonium cation, can be precisely controlled to allow for the selective passage of molecules.
A notable example is dimethylammonium zinc formate (DMAZF), which has been demonstrated as an effective molecular sieve in lithium-sulfur batteries. uq.edu.auablesci.com The inherent nanopores of the DMAZF structure physically obstruct the migration of large polysulfide molecules, a common issue that leads to battery degradation. uq.edu.au Furthermore, the removal of guest molecules, including the DMA⁺ cations, from the pores of these MOFs can significantly enhance their porosity, making them accessible for gas adsorption and separation. rsc.org In other complex structures, such as pyrene-based anionic MOFs, dimethylammonium cations are incorporated as counterions to maintain charge neutrality, and the resulting frameworks are reported to function as molecular sieves, allowing only small molecules to enter the pores. nih.gov The confinement of molecules within these tailored nanopores can lead to stronger interactions and higher uptake capacity, which is particularly advantageous for separating gases like CO₂ from N₂. nih.gov
In the case of dimethylammonium zinc formate (DMAZF), the framework's zinc sites serve a dual function in lithium-sulfur battery applications. uq.edu.au The Zn-metal center acts as a Lewis-acid site, chemically attracting polysulfide species, and also functions as a catalytic site that promotes their electrochemical redox reactions. uq.edu.au This catalytic activity, combined with the material's molecular sieving properties, significantly improves battery performance and stability. uq.edu.au
While many studies focus on using MOFs to catalytically produce formate from CO₂ reduction, the focus here is on MOFs that are structurally composed of formate linkers. mdpi.comacs.orgresearchgate.net In these systems, the precise arrangement of metal ions and organic linkers can create unique catalytic environments. The design of bimetallic coordination centers within MOFs is a strategy to tune electronic structure and reduce the binding energies of reaction intermediates, thereby enhancing catalytic performance for reactions like CO₂ reduction. mdpi.com The intrinsic properties of pristine MOFs, such as their high surface area and the accessibility of metal active sites, make them ideal candidates for electrocatalysis without requiring high-temperature treatments that can destroy their unique structures. nih.gov
The family of dimethylammonium metal formate MOFs, [(CH₃)₂NH₂][M(HCOO)₃], displays a rich variety of magnetic properties, largely determined by the choice of the transition metal ion (M). These properties include antiferromagnetism, weak ferromagnetism, and multiferroicity. aip.orgarxiv.org
Dimethylammonium Copper Formate (DMACuF): This compound is a well-studied example of a quasi-one-dimensional antiferromagnet. researchgate.netaps.org The Jahn-Teller distortion of the Cu²⁺ ions leads to a magnetic structure of one-dimensional antiferromagnetic chains that are weakly coupled. researchgate.netaps.org It exhibits a Néel temperature (Tₙ), the temperature below which it becomes antiferromagnetically ordered, of 5.2 K. researchgate.netaps.orgacs.org
Dimethylammonium Manganese Formate (DMAMnF): This material is a multiferroic, meaning it exhibits both magnetic and electric ordering. aip.orgaps.org Its magnetic structure is a G-type antiferromagnet, with a canted arrangement of spins leading to weak ferromagnetism below a Tₙ of approximately 8.5 K. arxiv.orgsci-hub.se The ferroelectricity arises from the ordering of hydrogen bonds involving the dimethylammonium cation, which occurs at a much higher temperature (~180 K). aip.org
Other Transition Metals: Substituting other metals like cobalt or nickel also yields interesting magnetic behaviors. Dimethylammonium cobalt formate is a canted antiferromagnet, while the nickel analogue shows long-range ferromagnetic ordering. rsc.org Studies on cobalt-substituted manganese formate MOFs show that the Néel temperature can be tuned by varying the metal composition. sci-hub.se For instance, substituting 30% of the manganese with cobalt raises the Tₙ to 10.5 K. sci-hub.se The magnetic interactions are typically antiferromagnetic nearest-neighbor interactions mediated by the formate bridges. arxiv.orgaps.org
| Compound | Magnetic Behavior | Néel Temperature (Tₙ) / Critical Temperature (T꜀) | Key Features |
|---|---|---|---|
| [(CH₃)₂NH₂]Cu(HCOO)₃ | Quasi-1D Antiferromagnetism | 5.2 K | Spin-flop transition at ~1.7 T. researchgate.netaps.org |
| [(CH₃)₂NH₂]Mn(HCOO)₃ | Canted Antiferromagnetism (Weak Ferromagnetism), Multiferroic | ~8.5 K | G-type antiferromagnetic structure. arxiv.orgaps.org |
| [(CH₃)₂NH₂]Fe(HCOO)₃ | Canted Antiferromagnetism (Weak Ferromagnetism) | 16.1 K (T꜀) | Exhibits multiferroic behavior. aip.orgrsc.org |
| [(CH₃)₂NH₂]Co(HCOO)₃ | Canted Antiferromagnetism | ~14.9 K | Spin reorientation at 13.7 K. arxiv.org |
| [(CH₃)₂NH₂]Ni(HCOO)₃ | Weak Ferromagnetism | ~35.6 K | Long-range ferromagnetic ordering at 2.7 K. arxiv.orgrsc.org |
| [(CH₃)₂NH₂]Mn₀.₇Co₀.₃(HCOO)₃ | Antiferromagnetism | 10.5 K | Metastable magnetic phase at 12.5 K. sci-hub.se |
The structural response of this compound MOFs to high pressure reveals significant resilience, a property of interest for applications in shock absorption or as pressure sensors. acs.org Studies on dimethylammonium manganese formate (DMAMnF) under pressure up to ~20 GPa have shown that the formate cage framework is remarkably robust. researchgate.net
Catalytic Roles and Mechanistic Aspects of Dimethylammonium Formate in Chemical Transformations
Role in Reductive Amination Reactions (e.g., Leuckart-Type Reactions)
The Leuckart reaction and its variations are classic methods for the reductive amination of aldehydes and ketones to produce amines. nowgonggirlscollege.co.in The reaction traditionally uses ammonium (B1175870) formate (B1220265) or formamide (B127407) as the nitrogen source and reducing agent at high temperatures. sciencemadness.org Substituted ammonium formates, such as dimethylammonium formate, are also effective reagents in this transformation, leading to the formation of tertiary amines.
In a Leuckart-type reaction, this compound serves a dual purpose. Upon heating, it can dissociate into dimethylamine (B145610) and formic acid. The dimethylamine acts as the nucleophile, attacking the carbonyl carbon of the aldehyde or ketone. This is followed by dehydration to form a dimethyliminium ion. The formate component of the salt then acts as a hydride donor, reducing the iminium ion to the corresponding tertiary amine. sciencemadness.org
Iminium Ion Formation : The carbonyl compound reacts with dimethylamine (from the dissociation of this compound) to form a hemiaminal, which then loses water to generate a dimethyliminium ion.
Hydride Transfer : The formate ion delivers a hydride to the electrophilic carbon of the iminium ion, yielding the tertiary amine and releasing carbon dioxide. sciencemadness.org
The use of substituted ammonium formates like this compound is particularly valuable for synthesizing mixed tertiary amines that may be difficult to obtain through other methods. The reaction is distinguished by its use of formic acid or its derivatives as the reducing agent.
Table 1: Reductive Amination via Leuckart-Type Reactions
| Reactant Type | Reagent | Product Type | Key Role of this compound |
|---|
This table summarizes the general transformation in Leuckart-type reactions using this compound.
Function as a Hydrogen Carrier in Hydrogen Storage and Release Systems
Aqueous solutions of formate salts, including ammonium formate and by extension its substituted derivatives, are considered promising liquid organic hydrogen carriers (LOHCs). lidsen.comresearchgate.net They are non-flammable, non-toxic, and can be handled within existing infrastructure. lidsen.com The underlying chemistry involves the reversible decomposition of formate to hydrogen (H₂) and bicarbonate (or CO₂), a reaction that can be catalyzed by various transition metals, particularly palladium. energy.gov
HCOO⁻ + H₂O ⇌ HCO₃⁻ + H₂
This compound can participate in this equilibrium. The release of hydrogen (dehydrogenation) is typically performed at moderate temperatures (e.g., < 80 °C), which is advantageous for applications such as powering proton-exchange membrane (PEM) fuel cells. lidsen.com The regeneration of the formate salt (hydrogenation of bicarbonate/CO₂) can often be achieved using the same catalyst under moderate H₂ pressures. lidsen.com
Research has focused on developing robust and efficient catalysts for this process. Among various formate salts tested with commercial Pd/C catalysts, ammonium formate has shown high turnover frequency (TOF) and H₂ yield. lidsen.com The development of next-generation catalysts, such as bimetallic nanoparticles on nitrogen-doped carbon supports, aims to improve kinetics and durability for both hydrogen uptake and release. energy.gov
Table 2: Performance of Formate Salts in Hydrogen Release
| Formate Salt | Catalyst | Temperature (°C) | Key Performance Metric | Reference |
|---|---|---|---|---|
| Ammonium Formate | Commercial Pd/C | 80 | Best TOF and H₂ yield among tested salts | lidsen.com |
This table highlights research findings on formate salts as hydrogen carriers. NC: Nitrogen-doped Carbon.
Mechanistic Pathways in Electrochemical and Photocatalytic CO₂ Reduction to Formate
The reduction of carbon dioxide (CO₂) into value-added chemicals like formate is a critical goal for sustainable chemistry. Both electrochemical and photocatalytic methods are actively being explored. In many of these systems, amines play a crucial role in capturing CO₂ and facilitating its conversion.
In some photocatalytic systems, amines like triethanolamine (B1662121) are used as sacrificial reductants. Mechanistic studies have shown that the amine can assist in the formation of metal hydride species, which are key to the reduction process. Subsequently, the detachment of the newly formed formate from the metal catalyst center by another amine molecule to form an alkylammonium formate salt is an essential step for completing the catalytic cycle. wiley.com
Under electrochemical conditions, a similar strategy of using an amine as a CO₂ trap can be employed. For instance, diethylamine (B46881) can capture CO₂ to form a carbamate (B1207046), which is then reduced by an electrochemically generated iron hydride to a mixture of products including formate. wiley.com
In photocatalytic systems using manganese-based molecular catalysts incorporated into metal-organic frameworks (MOFs), CO₂ is efficiently reduced to formate. nih.gov These reactions are often carried out in the presence of a photosensitizer and a sacrificial reductant in a solvent mixture containing an amine like triethanolamine. nih.gov The amine's role extends beyond being a simple base; it actively participates in the proton/electron transfer steps of the catalytic cycle. The formation of a formate salt is the final step before its release.
Intermediary Role in Cascade Catalytic Processes
A notable example is the hydrogenation of CO₂ to methanol (B129727) under basic conditions, catalyzed by homogeneous ruthenium complexes. researchgate.netencyclopedia.pub In this system, dimethylamine plays a dual role. researchgate.net
It first captures CO₂ to form dimethylammonium dimethylcarbamate (B8479999).
This carbamate is then hydrogenated by the ruthenium catalyst.
Table 3: Intermediates in Cascade Hydrogenation of CO₂
| Reactants | Catalyst | Key Intermediates | Final Products | Reference |
|---|
This table illustrates the role of this compound as an intermediate in a cascade catalytic system.
Participation in C-N Bond Cleavage in Amide Hydrogenation
The hydrogenation of amides is a challenging but important transformation for producing alcohols and amines. The high stability of the amide bond makes its cleavage difficult. nih.gov this compound is implicated in the broader context of reactions involving the hydrogenation of its related amide, N,N-dimethylformamide (DMF).
In the cascade synthesis of methanol from CO₂ and dimethylamine, DMF is formed as a key intermediate. wiley.comumich.edu The subsequent hydrogenation of DMF to methanol involves the cleavage of both a C-N bond and a C-O bond (in an intermediate hemiaminal or related species). Density functional theory (DFT) studies on the ruthenium-catalyzed hydrogenation of dimethylammonium dimethylcarbamate show that it first converts to DMF. umich.edu The catalyst must then be selective for C-N bond cleavage pathways over other potential side reactions. umich.edu The reaction conditions and catalyst design are critical to favor the hydrogenolysis of the C-N bond, leading to the formation of methanol and dimethylamine. researchgate.net While this compound itself is not the direct substrate for C-N bond cleavage, its formation and equilibrium with DMF and formic acid place it at the center of the reaction network for converting CO₂ and amines to alcohols.
Future Research Directions and Emerging Applications
Development of Novel Synthetic Pathways for Enhanced Scalability and Purity
The future of dimethylammonium formate (B1220265) in large-scale applications hinges on the development of efficient, scalable, and cost-effective synthetic routes that yield high-purity products. Current research is exploring alternatives to traditional batch syntheses, which often involve the hydrolysis of N,N-dimethylformamide (DMF). ucl.ac.ukresearchgate.net While effective, this method can present challenges in controlling reaction kinetics and ensuring consistent product quality, which is crucial for applications like perovskite solar cells where precursor purity directly impacts device performance. repec.orgresearchgate.net
Novel synthetic strategies under investigation include continuous flow synthesis, which offers precise control over reaction parameters, leading to improved yield and purity. Additionally, researchers are exploring enzymatic and biocatalytic routes as greener alternatives to conventional chemical synthesis. The optimization of existing methods, such as the two-step solvothermal synthesis used for producing deuterated DMAFo, is also a key area of focus to enable the production of large quantities with limited reactor volumes. ucl.ac.uk The in-situ generation of methylammonium (B1206745) ions from N-methylformamide (NMF) through acid hydrolysis or transamidation is another promising avenue being explored for the synthesis of related perovskite precursors, which could potentially be adapted for DMAFo production. acs.org
Exploration of New Functional Material Platforms and Their Performance Optimization
Dimethylammonium formate is a versatile building block for a variety of functional materials, most notably metal-organic frameworks (MOFs) and hybrid perovskites. aps.orgresearchgate.netrsc.org Future research will likely focus on expanding the library of DMAFo-based materials and optimizing their performance for specific applications.
In the field of MOFs, DMAFo and its derivatives, such as dimethylammonium copper formate (DMACuF) and dimethylammonium zinc formate (DMAZF), have shown intriguing magnetic and dielectric properties. aps.orgresearchgate.net Research is directed towards tuning these properties by incorporating different metal ions and modifying the organic linker. researchgate.netrsc.org The goal is to develop new materials with tailored functionalities for applications in data storage, spintronics, and sensing. The optimization of these materials may involve post-synthetic modification techniques to enhance structural stability and introduce desired properties. researchgate.net
A significant area of emerging application for DMAFo is in the fabrication of perovskite solar cells. It has been demonstrated to act as a stabilizer, inhibiting the oxidation of iodide ions and the deprotonation of organic cations in the perovskite precursor solution. repec.orgcas.cneurekalert.org This allows for the fabrication of high-efficiency p-i-n perovskite solar cells under ambient air conditions, a major step towards scalable and low-cost manufacturing. perovskite-info.com Future work will focus on understanding the long-term stability of DMAFo-containing perovskite films and exploring its use in other types of perovskite devices, including wide-bandgap and tandem solar cells. eurekalert.orgperovskite-info.com The addition of DMAFo has been shown to increase the efficiency of inverted p-i-n solar cells by 15-20%, achieving a certified stabilized efficiency of 24.72% for a 1.53-eV cell. repec.orgresearchgate.net
Integration of Advanced Characterization and In-Situ Monitoring Techniques
To fully understand and control the properties of this compound and its derivatives, advanced characterization techniques are essential. Future research will increasingly rely on a suite of in-situ and operando methods to monitor the formation and behavior of these materials in real-time.
In-situ techniques, such as in-situ Fourier-transform infrared (FTIR) spectroscopy, can be used to monitor reaction progress and detect moisture-induced degradation during synthesis. For perovskite solar cells, in-situ and operando characterization techniques are crucial for unraveling the complex mechanisms of hydrogen sorption and desorption. nih.gov Advanced methods like high-energy X-ray diffraction (HEXRD), in-situ transmission electron microscopy (TEM), and operando X-ray absorption spectroscopy (XAS) allow for the study of structural and electronic changes under operating conditions. numberanalytics.com
For a deeper understanding of the local structure and dynamics, techniques like electron paramagnetic resonance (EPR) and nuclear magnetic resonance (NMR) spectroscopy are employed. researchgate.netarxiv.orgaip.org For instance, multifrequency EPR has been used to study the quantum dynamics of Mn²⁺ ions in dimethylammonium magnesium formate, providing insights into local disorder. arxiv.orgaip.org Solution-state NMR can be used to monitor the in-situ formation of precursor ions during synthesis. acs.orgacs.org The integration of these advanced characterization tools will provide a more complete picture of the structure-property relationships in DMAFo-based materials.
Synergistic Combination of Computational and Experimental Approaches for Rational Design
The combination of computational modeling and experimental validation is a powerful strategy for accelerating the discovery and design of new materials. In the context of this compound, density functional theory (DFT) calculations have been instrumental in understanding the electronic and magnetic structures of its derivatives. ucl.ac.ukaps.orgrsc.org
Future research will see a greater synergy between computational and experimental approaches. DFT and drift-diffusion modeling, for example, can be used to simulate the performance of DMAFo-based perovskite solar cells, guiding the experimental design of new absorber materials. rsc.orgresearchgate.net Molecular dynamics simulations can provide insights into the interactions between DMAFo and other components in complex systems, such as hydraulic fracturing fluids. onepetro.org This integrated approach will enable the rational design of materials with optimized properties for specific applications, reducing the need for extensive trial-and-error experimentation. For instance, DFT computations have supported experimental observations of high local disorder in the paraelectric phase of dimethylammonium magnesium formate. arxiv.orgaip.org
Expanding Applications in Energy Conversion and Storage Technologies
Beyond solar cells, this compound and its related compounds are being explored for a range of energy conversion and storage applications. The unique properties of MOFs derived from dimethylammonium and formate make them promising candidates for next-generation energy storage devices. rsc.org
For example, dimethylammonium zinc formate (DMAZF) has been investigated as a molecular sieve to mitigate polysulfide migration in lithium-sulfur batteries. researchgate.netrsc.org When combined with carbon nanotubes, this MOF-based electrode delivered a high initial specific capacity. rsc.org Protic ionic liquids, a class of materials that includes some formate salts, are being studied as electrolytes for fuel cells and batteries due to their high ionic conductivity and thermal stability. acs.org
The development of advanced thermal conversion technologies may also open up new avenues for producing renewable dimethyl ether (rDME), a clean-burning fuel, from various waste streams. europeanbiogas.eu Furthermore, research into the integrated capture and conversion of CO2 into formate presents a promising pathway for producing green fuels. researchgate.net The versatility of the formate functional group and the tunability of the dimethylammonium cation suggest that DMAFo will continue to be a key component in the development of innovative materials for a sustainable energy future. rsc.orgdntb.gov.uascienceopen.com
Q & A
Q. What role does dimethylammonium formate play in stabilizing perovskite structures during air-processing of solar cells?
this compound acts as a dual-functional additive in perovskite solar cells by inhibiting halide oxidation and preventing deprotonation of organic cations. This enhances material stability under ambient conditions and improves device efficiency. Key methodologies include X-ray diffraction (XRD) for structural validation and photoluminescence spectroscopy to quantify defect states .
Q. Which experimental methods are essential for confirming the incorporation of dimethylammonium ions in perovskite thin films?
Solid-state nuclear magnetic resonance (NMR) spectroscopy is critical for detecting dimethylammonium incorporation at atomic resolution. Complementary techniques like X-ray photoelectron spectroscopy (XPS) and grazing-incidence wide-angle X-ray scattering (GIWAXS) correlate structural modifications with optoelectronic performance .
Q. How is this compound generated in situ during metal-organic framework (MOF) synthesis?
Dimethylammonium cations can form via decarbonylation of dimethylformamide (DMF) under basic solvothermal conditions. Reaction intermediates are monitored using Fourier-transform infrared (FTIR) spectroscopy and mass spectrometry to confirm the formation pathway .
Advanced Research Questions
Q. How can contradictory reports on the ferroelectric behavior of dimethylammonium-containing metal-formate frameworks be systematically addressed?
Discrepancies arise from differences in measurement techniques (e.g., polarization-electric field hysteresis vs. dielectric spectroscopy) and sample preparation. A multi-technique approach combining temperature-dependent polarization measurements, neutron diffraction, and density functional theory (DFT) simulations can resolve contributions from cation ordering and lattice dynamics .
Q. What advanced spectroscopic methods are required to analyze quantum tunneling effects in Co-doped dimethylammonium zinc formate?
Electron spin echo envelope modulation (ESEEM) spectroscopy at cryogenic temperatures (<10 K) is used to study methyl group quantum tunneling. This technique requires high magnetic field stability to detect spin interactions in coordination polymers, with data interpreted through ligand-field theory .
Q. What strategies minimize unintended dimethylammonium contamination in lead acetate-based perovskite precursors?
Precursor stoichiometry and pH optimization reduce parasitic dimethylammonium formation. In situ Raman spectroscopy during solution processing identifies decomposition pathways, while chelating agents like acetic acid suppress unwanted cation generation .
Methodological Considerations
- Reproducibility in Synthesis : Document reaction conditions (temperature, pH, solvent composition) rigorously, as minor variations significantly impact dimethylammonium incorporation rates .
- Data Validation : Cross-validate structural data (e.g., XRD, NMR) with computational models to distinguish between random cation distribution and ordered phases .
- Contradiction Resolution : When conflicting data arise, re-examine experimental parameters (e.g., measurement frequency in dielectric studies) and compare with structurally analogous systems .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
